molecular formula C14H17N3OS B4785454 N'-(1,3-BENZOTHIAZOL-2-YL)-1-CYCLOHEXANECARBOHYDRAZIDE

N'-(1,3-BENZOTHIAZOL-2-YL)-1-CYCLOHEXANECARBOHYDRAZIDE

Cat. No.: B4785454
M. Wt: 275.37 g/mol
InChI Key: FAQGZEOQEFBGOE-UHFFFAOYSA-N
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Description

N’-(1,3-BENZOTHIAZOL-2-YL)-1-CYCLOHEXANECARBOHYDRAZIDE is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring.

Preparation Methods

Chemical Reactions Analysis

N’-(1,3-BENZOTHIAZOL-2-YL)-1-CYCLOHEXANECARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups in the molecule.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)cyclohexanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c18-13(10-6-2-1-3-7-10)16-17-14-15-11-8-4-5-9-12(11)19-14/h4-5,8-10H,1-3,6-7H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQGZEOQEFBGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NNC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(1,3-BENZOTHIAZOL-2-YL)-1-CYCLOHEXANECARBOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N'-(1,3-BENZOTHIAZOL-2-YL)-1-CYCLOHEXANECARBOHYDRAZIDE
Reactant of Route 3
N'-(1,3-BENZOTHIAZOL-2-YL)-1-CYCLOHEXANECARBOHYDRAZIDE
Reactant of Route 4
N'-(1,3-BENZOTHIAZOL-2-YL)-1-CYCLOHEXANECARBOHYDRAZIDE
Reactant of Route 5
N'-(1,3-BENZOTHIAZOL-2-YL)-1-CYCLOHEXANECARBOHYDRAZIDE
Reactant of Route 6
N'-(1,3-BENZOTHIAZOL-2-YL)-1-CYCLOHEXANECARBOHYDRAZIDE

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